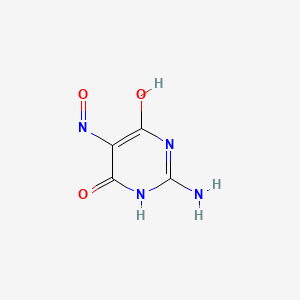

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

Descripción general

Descripción

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound with the molecular formula C4H4N4O3. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide. The reaction is optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with adjustments for scalability and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the nitroso group to other functional groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing drugs targeting bacterial infections and cancer therapies. The compound's structure allows it to participate in reactions that yield biologically active molecules.

Case Study:

In a study involving the synthesis of 5-substituted derivatives of 2-amino-4,6-dihydroxypyrimidines, researchers found that certain derivatives exhibited significant inhibitory activity against nitric oxide production in immune cells. This suggests potential applications in anti-inflammatory drug development .

Agricultural Chemicals

Herbicides and Fungicides:

The compound is explored for its potential as a plant growth regulator and as a precursor for herbicides and fungicides. Its ability to enhance crop protection and yield by effectively controlling pests and diseases is of particular interest in agricultural research .

Application Example:

Research has indicated that formulations containing derivatives of this compound can significantly improve the efficacy of existing agrochemicals, thus contributing to sustainable agricultural practices.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is used in methods for detecting and quantifying nitroso compounds. This application is vital for environmental monitoring and safety assessments, providing essential data on the presence of potentially harmful substances in various matrices .

Methodology:

Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze samples containing nitroso compounds, utilizing the unique properties of this compound for accurate detection.

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound to study enzyme inhibition and metabolic pathways. Its role in biochemical processes aids in understanding potential therapeutic targets for various diseases.

Research Findings:

Studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory responses. This property highlights its potential as a lead compound for developing new anti-inflammatory agents .

Material Science

Development of Specialty Polymers:

The compound finds applications in material science, particularly in developing specialty polymers and coatings. Its chemical properties contribute to improved durability and resistance to environmental factors.

Example Application:

Research into polymer composites incorporating this compound has demonstrated enhanced mechanical properties and thermal stability compared to traditional materials.

Summary Table of Applications

Mecanismo De Acción

The exact mechanism of action of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is not fully elucidated. studies suggest that it may inhibit nitric oxide production by interfering with specific enzymes or pathways involved in the immune response . Further research is needed to identify the molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4,6-dihydroxypyrimidine: Lacks the nitroso group and has different biological activities.

2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups and exhibits distinct chemical properties.

6-Amino-5-nitrosopyrimidine-2,4-diol: Similar structure but with different substitution patterns.

Uniqueness

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is unique due to its combination of amino, hydroxyl, and nitroso groups, which confer specific reactivity and potential biological activities not found in other pyrimidine derivatives.

Actividad Biológica

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a heterocyclic organic compound with the molecular formula C4H4N4O3. This compound is notable for its unique combination of amino, hydroxyl, and nitroso groups, which endow it with distinct biological activities and reactivity profiles. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structure of this compound features a pyrimidine ring with specific functional groups that influence its biological interactions:

| Property | Details |

|---|---|

| Molecular Formula | C4H4N4O3 |

| Structural Features | Amino group at position 2, hydroxyl groups at positions 4 and 6, nitroso group at position 5 |

| Solubility | Soluble in potassium hydroxide solution |

The biological activity of this compound is primarily linked to its potential inhibitory effects on nitric oxide (NO) production in immune cells. Nitric oxide plays a crucial role in various physiological processes, including immune response and inflammation. The compound's mechanism may involve:

- Inhibition of Nitric Oxide Synthase : Similar compounds have been shown to inhibit nitric oxide synthase (NOS), leading to reduced NO production in activated immune cells.

- Influence on Cytokine Secretion : By modulating NO levels, the compound may also affect cytokine secretion and overall immune response .

Antiviral Properties

Research indicates that this compound may exhibit antiviral properties. Studies have explored its efficacy against viruses such as Herpes simplex virus (HSV) and Poxvirus. The exact mechanism remains under investigation, but it is hypothesized that the compound interferes with viral replication processes by modulating host cell responses.

Anti-inflammatory Effects

The compound has been shown to suppress immune-activated NO production significantly. In vitro studies demonstrated that it could reduce NO levels by over 55% in mouse peritoneal cells at specific concentrations (e.g., 50 µM) without adversely affecting cell viability . This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

-

Inhibition of NO Production :

- A study evaluated various substituted pyrimidines for their ability to inhibit NO production in vitro. The findings indicated that this compound could effectively reduce NO levels in activated immune cells .

- Table 1 summarizes the IC50 values for different pyrimidine derivatives tested for NO inhibition.

Compound IC50 (µM) This compound 36 5-Fluoro-2-amino-4,6-dichloropyrimidine 2 Aminoguanidine >100 -

Antiviral Activity :

- In a pilot screening for antiviral activity against HSV and Poxvirus, derivatives of this compound showed varying degrees of efficacy. The results highlighted the potential for further development into antiviral therapeutics.

- Safety and Toxicity :

Propiedades

IUPAC Name |

2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPQVKFPBRMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966347 | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52011-72-0, 55482-22-9 | |

| Record name | 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.